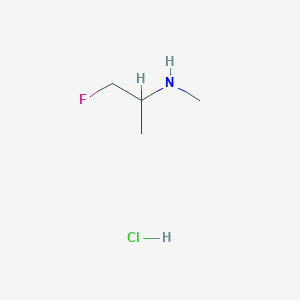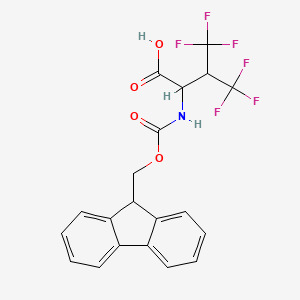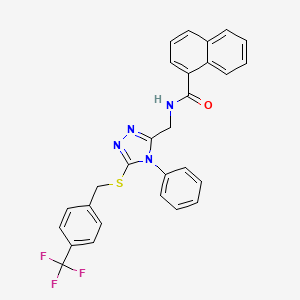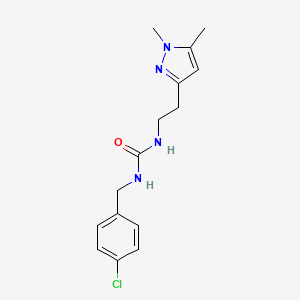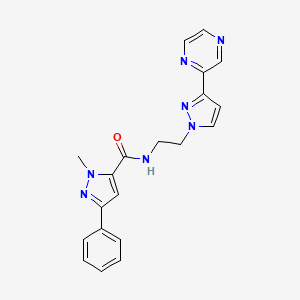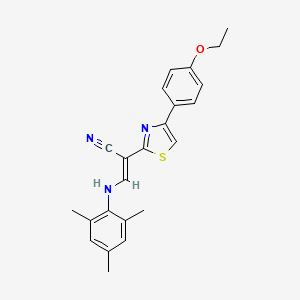
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the thiazole family and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Nonlinear Optical Limiting
Compounds with structures similar to "(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile" have been designed, synthesized, and characterized for their potential in optoelectronic devices. For instance, donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial and Antitumor Activities
Derivatives of acrylonitrile, particularly those involving thiazolyl or benzothiazolyl moieties, have been synthesized and shown to possess significant biological properties. For example, compounds synthesized through α-Aroylketene Dithioacetal Mediated Synthesis exhibited noteworthy anti-tumor, antioxidant, and anti-inflammatory activities, especially against breast carcinoma cell lines (Bhale et al., 2018).
Organic Synthesis and Polymer Research
Acrylonitrile derivatives are pivotal in polymer research, offering insights into polymerization processes and the development of materials with specific properties. For instance, the diradical polymerization of acrylonitrile initiated by certain cyclopropanecarboxylate compounds has been explored to understand the kinetics and mechanisms involved in polymer formation (Li et al., 1991).
Development of Fluorescent Materials
New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been developed, showcasing a wide range of fluorescent colors and intensities. These compounds exhibit multifunctional properties, including good emission in both the solid phase and in suspension, making them suitable for applications in bioimaging and as potential materials for optical devices (Eltyshev et al., 2021).
Corrosion Inhibition
Acrylonitrile derivatives, particularly those with tetrazole moieties, have been investigated for their corrosion inhibition efficiency on mild steel in acidic environments. These studies provide insights into the design of more efficient corrosion inhibitors for industrial applications (Verma et al., 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-5-27-20-8-6-18(7-9-20)21-14-28-23(26-21)19(12-24)13-25-22-16(3)10-15(2)11-17(22)4/h6-11,13-14,25H,5H2,1-4H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUVVUHOVOUUAY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

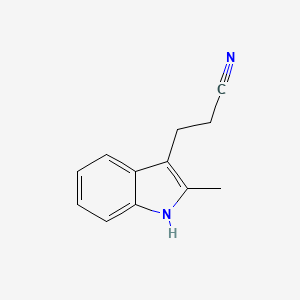
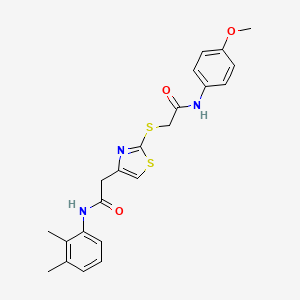
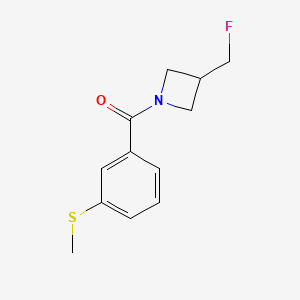
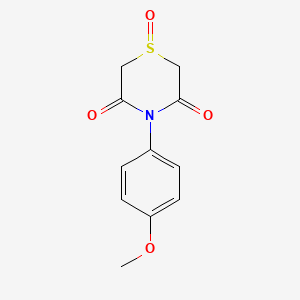

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
